molecular formula C9H19N B13618703 3,3-Diethyl-2-methylpyrrolidine

3,3-Diethyl-2-methylpyrrolidine

Cat. No.: B13618703
M. Wt: 141.25 g/mol
InChI Key: WDFNKGVLAKLPMV-UHFFFAOYSA-N
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Description

3,3-Diethyl-2-methylpyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-2-methylpyrrolidine can be achieved through various methods. One common approach involves the alkylation of pyrrolidine derivatives. For instance, starting with 2-methylpyrrolidine, ethyl groups can be introduced using ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can efficiently produce the desired compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-2-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3,3-Diethyl-2-methylpyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-2-methylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound with no substituents.

    2-Methylpyrrolidine: A similar compound with a single methyl group.

    3,3-Diethylpyrrolidine: A compound with two ethyl groups but no methyl group.

Uniqueness

3,3-Diethyl-2-methylpyrrolidine is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3,3-diethyl-2-methylpyrrolidine

InChI

InChI=1S/C9H19N/c1-4-9(5-2)6-7-10-8(9)3/h8,10H,4-7H2,1-3H3

InChI Key

WDFNKGVLAKLPMV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNC1C)CC

Origin of Product

United States

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